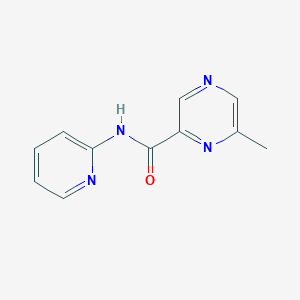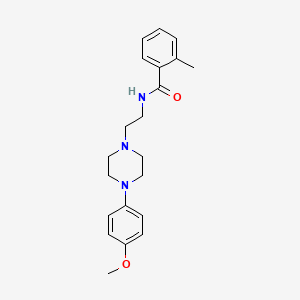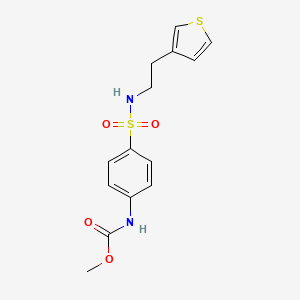
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide, also known as MPPC, is a chemical compound that has been studied for its potential application in scientific research. This compound is a pyrazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide is not fully understood, but studies have shown that it has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death. In addition, 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide. One potential direction is the development of new cancer therapies based on the inhibition of the enzymes targeted by 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide. Another potential direction is the study of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide in the treatment of inflammatory diseases. Further studies are also needed to determine the potential toxicity and safe dosage of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide.
Synthesemethoden
The synthesis of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide involves the reaction of 2-chloronicotinic acid with methylhydrazine to form 6-methyl-N-pyridin-2-ylpyrazine-2-carboxylic acid hydrazide. This compound is then converted to 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide by reacting it with acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been studied for its potential application in various fields of scientific research. One of the most promising applications of 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide is in the field of cancer research. Studies have shown that 6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-12-7-9(14-8)11(16)15-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAMZHHKIKEBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-pyridin-2-ylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)





![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
